Cas no 2089300-09-2 (3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine)
![3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine structure](https://ja.kuujia.com/scimg/cas/2089300-09-2x500.png)
3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine
-
- インチ: 1S/C11H13ClN4O/c1-7-6-13-11-9(14-7)10(12)15-16(11)8-4-2-3-5-17-8/h6,8H,2-5H2,1H3
- InChIKey: LVYMZEGUEILJQF-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C(=NC=C(C)N=2)N(C2CCCCO2)N=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 280
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 52.8
3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099002484-250mg |
3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine |
2089300-09-2 | 95% | 250mg |
$1311.72 | 2023-09-02 |
3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazineに関する追加情報
3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine: A Comprehensive Overview
3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine (CAS No. 2089300-09-2) is a highly specialized organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-b]pyrazines, which are known for their unique structural properties and diverse biological activities. The molecule incorporates a chlorine atom at the 3-position, a methyl group at the 5-position, and a tetrahydrofuran (THF) moiety at the 1-position, making it a derivative with promising applications in drug discovery.
The pyrazolo[3,4-b]pyrazine core of this compound is a bicyclic structure that has been extensively studied for its ability to interact with various biological targets. Recent studies have highlighted its potential as a kinase inhibitor, particularly in the context of cancer therapy. The substitution pattern of this compound—specifically the presence of chlorine, methyl, and tetrahydrofuran groups—plays a crucial role in modulating its pharmacokinetic properties and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine. Researchers have employed novel methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These techniques not only enhance the yield but also reduce the environmental footprint of the synthesis, aligning with current trends toward sustainable chemical manufacturing.
The THF moiety in this compound is particularly noteworthy due to its ability to improve solubility and stability. This feature is critical for drug delivery systems, where poor solubility often poses a significant challenge. Recent studies have demonstrated that the incorporation of THF groups can significantly enhance the pharmacokinetic profile of pyrazolo[3,4-b]pyrazine derivatives, making them more suitable for therapeutic applications.
In terms of biological activity, 3-Chloro-5-methyl-1-(tetrahydrofuran)pyrazolo[3,4-b]pyrazine has shown remarkable selectivity toward certain protein kinases. For instance, preclinical studies have indicated its potential as an inhibitor of Aurora kinases, which are implicated in cell proliferation and are considered attractive targets for anticancer therapies. The chlorine substituent at the 3-position is believed to contribute to this selectivity by creating favorable electronic interactions with the kinase active site.
The methyl group at the 5-position further modulates the compound's activity by influencing its lipophilicity and metabolic stability. Recent research has emphasized the importance of such substituents in achieving a balance between potency and pharmacokinetic performance. By fine-tuning these parameters, chemists can develop compounds that exhibit optimal efficacy while minimizing adverse effects.
From an industrial perspective, CAS No. 2089300-09-2 represents a cutting-edge advancement in heterocyclic chemistry. Its unique combination of functional groups makes it a valuable tool for exploring novel therapeutic strategies. As research continues to uncover its full potential, this compound is expected to play a pivotal role in the development of next-generation medicines.
In conclusion, 3-Chloro-5-methyl-1-(tetrahydrofuran)pyrazolo[3,4-b]pyrazine (CAS No. 2089300-09-) stands at the forefront of modern medicinal chemistry. Its innovative structure and promising biological properties position it as a key player in drug discovery efforts targeting complex diseases such as cancer. With ongoing advancements in synthetic methods and biological characterization, this compound is poised to make significant contributions to the field of therapeutic development.
2089300-09-2 (3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine) 関連製品
- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)
- 516461-42-0(2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 1206990-41-1(N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide)
- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)
- 1260604-07-6(Boc-2-fluoro-D-homophenylalanine)
- 2228216-69-9(2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline)
- 649549-98-4(2H-Azepin-2-one,7-ethylhexahydro-1-methyl-(9CI))
- 2229158-32-9(methyl 5-(1-amino-2,2-dimethylcyclopropyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 898429-52-2(N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethoxyphenyl)ethanediamide)
- 2228412-68-6(5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine)




